2-Methylacenaphthylen-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18093-83-9 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C13H10O/c1-8-10-6-2-4-9-5-3-7-11(12(9)10)13(8)14/h2-8H,1H3 |
InChI Key |
IGSGKEZTNHUXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Reaction Mechanisms and Advanced Chemical Transformations of 2 Methylacenaphthylen 1 2h One
Nucleophilic Addition Reactions to the Ketone Functionality
The carbonyl group in ketones is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.orgyoutube.com The reactivity of the ketone is influenced by steric hindrance and electronic effects of the adjacent groups. libretexts.org For instance, the addition of organometallic reagents or hydrides would be expected to convert the ketone to the corresponding tertiary or secondary alcohol, respectively.
Oxidation and Reduction Chemistry
Catalytic Reduction Processes
Ketones are commonly reduced to secondary alcohols via catalytic hydrogenation. This process typically employs a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen. The reaction is generally efficient for the reduction of the carbonyl group.
Electrochemical Reduction Mechanisms
Electrochemical methods can also be employed for the reduction of ketones. The specific mechanism and products would depend on the electrode material, solvent, and electrolyte used. This technique can offer a high degree of control over the reduction potential.
Rearrangement Reactions within the Acenaphthylene (B141429) Framework
Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. wikipedia.orgyoutube.com In the context of the acenaphthylene framework, rearrangements could potentially be induced under acidic or thermal conditions, leading to skeletal reorganization. However, the specific conditions and products of such rearrangements for 2-Methylacenaphthylen-1(2H)-one have not been reported.
Cycloaddition Reactions
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis for the formation of heterocyclic compounds. nih.govsigmaaldrich.comnih.govscispace.com This reaction involves an electron-rich dienophile reacting with an electron-poor diene. nih.gov While the acenaphthylene system contains a C=C double bond that could potentially act as a dienophile, its participation in IEDDA reactions would depend on its electronic properties and the nature of the diene. There is no specific literature describing the use of this compound in IEDDA reactions.
Reactions with Nitrogen Nucleophiles
Ketones, such as this compound, are expected to react with primary amines and other nitrogen nucleophiles. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. youtube.comlibretexts.org This is typically followed by a series of proton transfers and the elimination of a water molecule to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.org The reaction is acid-catalyzed, and the rate is often optimal at a pH around 5. libretexts.org
With secondary amines, the reaction proceeds similarly to form an intermediate that cannot be deprotonated at the nitrogen to form a stable imine. Instead, a proton is typically removed from an adjacent carbon atom, leading to the formation of an enamine. youtube.com
Despite the well-understood general mechanism for these transformations, specific examples, reaction conditions, or product characterizations for the reaction of this compound with nitrogen nucleophiles are not documented in the available literature.
Functionalization of the Aromatic Core (e.g., Friedel-Crafts Reactions, Halogenation)
The acenaphthylene core of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions.
Friedel-Crafts Reactions: Developed by Charles Friedel and James Crafts, these reactions attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.com The reaction proceeds by generating a carbocation or an acylium ion, which then acts as the electrophile. wikipedia.orgchemistrysteps.com For this compound, the existing carbonyl and methyl groups would act as directing groups, influencing the position of substitution on the aromatic rings. However, strongly deactivating groups can hinder or prevent Friedel-Crafts reactions. No specific instances of Friedel-Crafts alkylation or acylation on the aromatic core of this compound have been reported.
Halogenation: Aromatic halogenation is another common electrophilic aromatic substitution. This reaction typically involves treating the aromatic compound with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst. The position of halogenation would be influenced by the directing effects of the substituents already present on the aromatic system. There is no specific information available on the halogenation of this compound.
Theoretical Investigations of Reaction Pathways and Kinetics
Computational chemistry provides valuable insights into reaction mechanisms, transition states, and kinetics. However, no specific theoretical studies focused on the reaction pathways, kinetics, rate-determining steps, transition states, or radical-mediated mechanisms involving this compound were found in the searched literature. The following subsections describe the general concepts of such investigations.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the structure and energy of the transition state is fundamental to understanding a reaction's mechanism and calculating its activation energy. Computational methods are frequently used to locate and characterize these fleeting structures. No information is available regarding the characterization of transition states for any reaction involving this compound.
While many organic reactions proceed through ionic intermediates, some involve radical species. Radical-mediated mechanisms are central to various transformations, including certain methylation reactions catalyzed by radical SAM (S-adenosylmethionine) enzymes. nih.gov These processes often begin with the generation of a highly reactive radical that then initiates a cascade of events. There is no evidence or theoretical study suggesting that this compound participates in or is formed via radical-mediated reaction mechanisms.
Unimolecular and Bimolecular Processes
Unimolecular Processes: Thermal and Photochemical Stability
There is a significant gap in the scientific literature regarding the specific unimolecular reactions of this compound, such as thermal decomposition or photochemical rearrangements. While thermal decomposition is a fundamental process for many organic molecules, detailed studies outlining the degradation products and reaction kinetics for this specific compound are not readily found. nih.govrsc.org Generally, heating such compounds can lead to the emission of acrid smoke and irritating fumes, with carbon oxides being hazardous decomposition products under fire conditions. nih.gov
Photochemical reactions of enones are a well-established area of organic chemistry, often leading to complex rearrangements and cycloadditions. scripps.edu For instance, the photochemistry of related naphthalenone systems has been shown to yield oxadi-π-methane rearrangement products. However, the direct applicability of these findings to the acenaphthylenone framework of this compound has not been experimentally verified. The presence of the methyl group at the 2-position would likely influence the stability of any radical or diradical intermediates formed upon photoexcitation, but specific studies are lacking.
Bimolecular Processes: Cycloaddition and Condensation Reactions
Bimolecular reactions involve the interaction of two chemical species. lumenlearning.com For this compound, these would primarily include cycloaddition and condensation reactions.
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orglscollege.ac.inrzepa.net The [2+2] photocycloaddition is a common reaction for alkenes and enones, leading to the formation of cyclobutane (B1203170) rings. acs.orgmsu.edu Studies on the related compound acenaphthylene (which lacks the ketone group) have shown that it undergoes [2+2] photodimerization, with the stereoselectivity of the product being influenced by the reaction conditions, such as the solvent or mechanical activation. rsc.orgrsc.org It is plausible that this compound could undergo similar photochemical cycloadditions, either dimerization with another molecule of itself or with other alkenes. However, experimental data, including reaction rates and product distributions for such reactions involving this compound, are not available.
The Diels-Alder reaction, a [4+2] cycloaddition, is another fundamental transformation in organic synthesis. cem.com While acenaphthylene itself can act as a dienophile, the reactivity of this compound in this context has not been documented.
Condensation Reactions: Research on the closely related starting material, acenaphthenequinone (B41937), which possesses two ketone groups, reveals a rich chemistry involving condensation reactions with active methylene (B1212753) compounds. nih.gov For example, acenaphthenequinone reacts with malononitrile (B47326) to form 1-(dicyanomethylene)acenaphthen-2-one. nih.gov It is conceivable that this compound, with its single ketone functionality, could undergo analogous reactions, but specific studies are absent.
Computational Chemistry and Theoretical Investigations of 2 Methylacenaphthylen 1 2h One
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies can be employed to investigate the properties of 2-Methylacenaphthylen-1(2H)-one. The choice of method depends on the desired accuracy and the computational cost that can be afforded. These methods range from highly accurate but computationally expensive ab initio techniques to faster but more approximate semi-empirical methods.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecules like this compound. This method is well-suited for calculating the geometric and electronic properties of medium-sized organic molecules. nih.govresearchgate.net DFT calculations can be used to optimize the molecular structure, predict vibrational frequencies (IR spectra), and determine electronic properties such as ionization potential and electron affinity. nih.govnih.gov For instance, a typical DFT study on an organic molecule might involve the B3LYP functional with a 6-31G(d,p) basis set to obtain a balance between accuracy and computational expense. researchgate.net Such calculations would provide the optimized bond lengths, bond angles, and dihedral angles for this compound.
Illustrative Data Table: The following table contains hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation. This data is for illustrative purposes only.
Table 1: Illustrative Optimized Geometric Parameters of this compound using DFT| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| C-C (aromatic) | 1.39 - 1.42 Å | |
| C-CH3 | 1.51 Å | |
| Bond Angle | C-C-C (in ring) | 118 - 121° |
| O=C-C | 122° |
Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding but would serve as a benchmark for calibrating more cost-effective methods like DFT.
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data. These methods are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for high-throughput screening of molecular properties. While their accuracy can be lower if the molecule under study is dissimilar to the molecules used for parameterization, they can provide useful qualitative insights into the electronic structure and geometry of this compound.
Composite methods, like the Complete Basis Set (CBS) methods (e.g., CBS-QB3), aim to achieve very high accuracy by combining the results of several different calculations at different levels of theory and with different basis sets. These methods can often predict thermochemical data, such as enthalpies of formation, with chemical accuracy (typically within 1-2 kcal/mol). Applying a method like CBS-QB3 to this compound would provide highly reliable energetic data.
To investigate the excited-state properties and electronic spectra of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. This allows for a theoretical prediction of the molecule's color and its photophysical behavior. nih.gov For example, TD-DFT calculations could identify the nature of the lowest energy electronic transition (e.g., n→π* or π→π*) in this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govrsc.org The energy and spatial distribution of these orbitals are key to predicting how a molecule will interact with other species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its energy is related to the ionization potential and its location indicates nucleophilic sites. The LUMO is the orbital that is most likely to accept electrons, with its energy relating to the electron affinity and its location indicating electrophilic sites. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, FMO analysis would involve visualizing the HOMO and LUMO to identify the most probable sites for electrophilic and nucleophilic attack. The methyl group and the carbonyl group are expected to significantly influence the distribution of these frontier orbitals.
Illustrative Data Table: The following table presents hypothetical FMO energies for this compound, which would be calculated using DFT. This data is for illustrative purposes only.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -2.15 |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO and LUMO are the frontier orbitals that are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. documentsdelivered.comresearchgate.net A smaller gap generally implies higher reactivity and lower stability. documentsdelivered.com For this compound, a detailed analysis would involve visualizing the electron density distribution of these orbitals and calculating their energy levels.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
(This table is for illustrative purposes only. No published data is available.)
Frontier Effective-for-Reaction Molecular Orbital (FERMO) Concept
While the HOMO-LUMO approach is powerful, it has limitations, especially when heteroatoms are present or when the HOMO or LUMO is not localized on the reactive site. The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept was introduced to identify the specific molecular orbital that actually drives a particular reaction, which may not always be the HOMO. nih.govresearchgate.net This approach provides a more accurate prediction of reactivity and regioselectivity by focusing on the orbital that is most effective for a given chemical transformation. nih.govresearchgate.net An analysis of this compound using the FERMO concept would be necessary to overcome potential inaccuracies of the basic FMO model. researchgate.net
Orbital Composition and Localization Analysis (e.g., Loewdin Population Analysis)
To understand how individual atoms contribute to the molecular orbitals, a population analysis is performed. Methods like Löwdin population analysis assign electron density to specific atoms, offering a clearer picture of charge distribution and bonding character than other methods like Mulliken analysis, as it shows reduced basis set dependence. semanticscholar.org This analysis would quantify the contribution of the methyl group, the carbonyl group, and the acenaphthylene (B141429) core to the frontier orbitals of this compound, revealing the specific atomic orbitals involved in chemical bonding and reactivity.
Prediction of Chemical Reactivity and Selectivity based on FMO
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the outcome of chemical reactions. scispace.comresearchgate.net By examining the interaction between the HOMO of one reactant and the LUMO of another, chemists can predict reaction pathways, such as those in cycloadditions or electrophilic/nucleophilic attacks. scispace.comnih.gov For this compound, FMO analysis would predict the most likely sites for nucleophilic attack (regions of high LUMO density) and electrophilic attack (regions of high HOMO density), thus guiding synthetic applications. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. rsc.org It plots the electrostatic potential onto the electron density surface, using color-coding to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. rsc.org An MEP map of this compound would clearly identify the electrophilic and nucleophilic sites, with the carbonyl oxygen expected to be a region of high negative potential.
Computational Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies or electronic transition energies, these theoretical spectra can aid in the interpretation of experimental data and confirm the structure of a synthesized compound. A computational spectroscopic analysis of this compound would provide predicted values for its characteristic vibrational modes and electronic absorptions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Spectroscopic Analysis Methodologies for 2 Methylacenaphthylen 1 2h One and Derivatives
Infrared (IR) Spectroscopy
No specific IR spectra or tables of characteristic absorption bands for 2-Methylacenaphthylen-1(2H)-one could be retrieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis absorption maxima (λmax) and molar absorptivity data for this compound are not documented in the accessible literature.
Due to the absence of this fundamental spectroscopic information, the generation of a scientifically rigorous and informative article strictly adhering to the provided outline is not possible at this time. Further experimental research and publication of the findings would be necessary to enable such an analysis.
Difference Spectroscopic Methodologies
Difference spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for studying changes in the electronic environment of a chromophore. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, UV-Vis spectroscopy provides insights into the extent of conjugation and the effects of substituents on the electronic transitions. uobabylon.edu.iqlibretexts.org
The absorption of UV-Vis radiation by molecules like this compound leads to the promotion of electrons from lower energy orbitals (like π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq The energy required for these transitions corresponds to specific wavelengths of light. In polycyclic aromatic compounds, extended conjugation results in a shift of absorption bands to longer wavelengths (bathochromic shift). uobabylon.edu.iq For instance, the primary absorption band of benzene (B151609) is at 184 nm, which shifts to 220 nm for naphthalene (B1677914) and 260 nm for anthracene. uobabylon.edu.iq
The presence of a carbonyl group (C=O) in conjugation with the aromatic system, as in this compound, introduces additional electronic transitions. Specifically, the n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, typically occurs at longer wavelengths (around 270-300 nm) but with lower intensity compared to π→π* transitions. masterorganicchemistry.com
Difference spectroscopy can be employed to highlight subtle changes in the absorption spectrum upon structural modification or interaction with other molecules. By subtracting a reference spectrum (e.g., the parent acenaphthylenone) from the sample spectrum (e.g., this compound), the specific effects of the methyl group on the electronic structure can be isolated and analyzed. This approach is particularly useful in complex mixtures where the spectra of multiple components may overlap. aidic.it
Table 1: Typical UV-Vis Absorption Maxima for Aromatic Systems
| Compound | Transition Type | Typical λmax (nm) |
| Benzene | π→π | 184, 204, 256 |
| Naphthalene | π→π | 220, 286, 312 |
| Anthracene | π→π | 260, 375 |
| Acetone (as a simple ketone) | n→π | ~275 |
| Conjugated Carbonyls | π→π | >200 |
| n→π | ~300-350 |
Note: The exact λmax values can be influenced by the solvent and other structural features.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk In the analysis of this compound, electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. uni-saarland.de
The fragmentation of the molecular ion is not random; it proceeds through pathways that favor the formation of stable cations and neutral radicals. uni-saarland.de For aromatic ketones, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org
For this compound, key fragmentation pathways would likely include:
Loss of a methyl radical (•CH3): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.
Loss of carbon monoxide (CO): Cleavage of the bonds to the carbonyl group can lead to the expulsion of a neutral CO molecule, resulting in a fragment at m/z M-28.
McLafferty Rearrangement: If an appropriate gamma-hydrogen is available, a rearrangement followed by cleavage can occur, though this is less common in rigid cyclic systems.
The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass of the ions, which in turn enables the calculation of the elemental formula, providing a high degree of confidence in the identification of the compound and its fragments. wvu.edu
Table 2: Predicted Key Mass Spectral Fragments for this compound
| Ion | Proposed Structure/Formation | Predicted m/z |
| [M]•+ | Molecular Ion | 182.07 |
| [M-CH3]+ | Loss of a methyl radical | 167.06 |
| [M-CO]•+ | Loss of carbon monoxide | 154.08 |
| [M-CHO]+ | Loss of a formyl radical | 153.07 |
Note: The m/z values are calculated based on the most abundant isotopes.
X-ray Crystallography for Definitive Structural Elucidation
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov
For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms, the planarity of the acenaphthylene (B141429) ring system, and the position and orientation of the methyl group and the carbonyl oxygen. It can also reveal details about the packing of the molecules in the crystal lattice, including intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions. nih.gov
In derivatives of acenaphthylenone, the precise location of substituents (regiochemistry) and their spatial arrangement (stereochemistry) are critical to their properties. X-ray crystallography is unparalleled in its ability to resolve these structural isomers. iaea.orgrsc.org
For this compound, X-ray analysis would confirm that the methyl group is located at the C2 position. If the molecule were chiral, which this specific compound is not, X-ray crystallography of a single enantiomer (often achieved through the use of a chiral resolving agent) could determine its absolute configuration.
Furthermore, in more complex derivatives or metabolites of polycyclic aromatic hydrocarbons, steric strain caused by bulky substituents can lead to distortions from planarity. iaea.org X-ray studies can precisely quantify these out-of-plane distortions and changes in bond angles and torsion angles, providing valuable insights into the molecule's reactivity and biological activity. iaea.org For instance, the analysis of hydrogenated derivatives of PAHs has revealed specific stereochemical outcomes of reactions, which were confirmed by X-ray crystallography. rsc.org
Advanced Spectroscopic Techniques
Beyond the core methods, other advanced spectroscopic techniques provide complementary information about the vibrational and electronic properties of this compound.
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. pubpub.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. pubpub.org
The Raman spectrum of this compound would be characterized by a series of peaks corresponding to specific vibrational modes of the molecule. For polycyclic aromatic hydrocarbons, characteristic Raman bands are observed for C-C stretching, C-H bending, and ring breathing modes. nih.govresearchgate.net The positions and intensities of these peaks are sensitive to the molecular structure, including the degree of conjugation, the presence of functional groups, and the symmetry of the molecule. researchgate.netusra.edu
Table 3: Tentative Raman Band Assignments for Polycyclic Aromatic Ketones
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
| ~3000-3100 | Aromatic C-H stretching |
| ~2800-3000 | Aliphatic C-H stretching (from methyl group) |
| ~1650-1700 | C=O stretching |
| ~1300-1650 | Aromatic C=C stretching / Ring stretching |
| ~1000-1300 | C-H in-plane bending |
| < 1000 | Ring breathing, C-H out-of-plane bending, C-C-C bending |
Note: These are general ranges and specific peak positions can vary.
Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. nih.gov Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules, relaxation to the ground state can occur through the emission of a photon, and this emitted light is the fluorescence. nih.gov
Naphthalene and its derivatives are known to be fluorescent, exhibiting characteristic emission spectra. nih.govresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the local environment. nih.gov The introduction of a methyl group and a carbonyl group to the acenaphthylene core in this compound will influence its fluorescence behavior.
The extent of π-conjugation in the acenaphthylene system will largely determine the energy of the fluorescence emission. nih.gov Substituents can modulate this emission. For instance, the introduction of silyl (B83357) groups into naphthalene derivatives has been shown to cause a bathochromic shift (to longer wavelengths) in the absorption and an increase in fluorescence intensity. mdpi.com The carbonyl group, however, can sometimes quench fluorescence through efficient intersystem crossing to the triplet state.
The study of the fluorescence of this compound would involve measuring its excitation and emission spectra. The excitation spectrum, in theory, should be identical to its absorption spectrum. The emission spectrum will show the intensity of fluorescence as a function of wavelength. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. researchgate.net
Laser-Induced Breakdown Spectroscopy (LIBS)
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid chemical analysis technique that utilizes a high-energy laser pulse to create a micro-plasma on the surface of a sample. nih.gov The elemental composition of the sample can be determined by analyzing the light emitted from the plasma. While LIBS is primarily an atomic emission spectroscopy technique, it can provide valuable information about the elemental makeup of organic compounds like this compound.
Principles and Application for this compound:
For the analysis of this compound, LIBS would be employed to determine the elemental ratios of carbon, hydrogen, and oxygen. This can be useful for confirming the purity of a sample or for identifying the presence of heteroatoms in its derivatives. The technique is particularly advantageous for its minimal sample preparation requirements and its ability to perform remote, in-situ analysis. whoi.edunih.gov
Hypothetical LIBS Analysis Data for this compound Derivatives:
The following interactive table presents hypothetical data from a LIBS analysis of this compound and two of its hypothetical derivatives. The data illustrates how elemental line intensities could vary with structural changes.
| Compound | C I (247.86 nm) Intensity (a.u.) | H I (656.28 nm) Intensity (a.u.) | O I (777.19 nm) Intensity (a.u.) | Other Elemental Lines |
| This compound | 8500 | 4200 | 2100 | - |
| 5-Bromo-2-methylacenaphthylen-1(2H)-one | 7800 | 3800 | 1900 | Br II (470.49 nm) |
| 2-Methyl-5-nitroacenaphthylen-1(2H)-one | 7500 | 3600 | 2500 | N I (746.83 nm) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Multispectral Imaging for Material Characterization
Multispectral imaging is a non-destructive analytical technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. nih.gov This method captures images of a sample at multiple specific wavelengths, allowing for the identification and mapping of different chemical components.
Application to this compound:
In the context of this compound, multispectral imaging could be used to study the distribution of the compound and its derivatives in a solid mixture or on a surface. By selecting wavelengths where the compounds exhibit characteristic absorption or fluorescence, it is possible to visualize their spatial arrangement. This is particularly useful in assessing the homogeneity of a sample or in studying the products of a chemical reaction on a solid support. The combination of spectral data with spatial information provides a more comprehensive characterization than what is achievable with bulk spectroscopy alone. nih.gov
Hypothetical Multispectral Imaging Wavelength Selection:
The selection of appropriate wavelengths is critical for effective multispectral imaging. The table below shows a hypothetical selection of wavelengths for differentiating this compound from a hypothetical impurity.
| Wavelength (nm) | Target Feature | Rationale |
| 280 | π-π* transition in acenaphthylene core | Strong absorption by the parent compound. |
| 340 | n-π* transition of the carbonyl group | Characteristic absorption of the ketone functionality. |
| 450 | Fluorescence emission of a hypothetical impurity | To map the spatial distribution of the impurity. |
| 500 | Background | To correct for scattering and illumination variations. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chemometric Methods in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net For complex spectroscopic data, such as that generated from the analysis of this compound and its derivatives, chemometric techniques are essential for data interpretation and model building.
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is a powerful dimensionality reduction technique used to simplify complex datasets. nih.gov It transforms the data into a new coordinate system of uncorrelated variables called principal components (PCs). arxiv.org The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of patterns and groupings. arxiv.org
Application in Spectroscopic Analysis:
In the spectroscopic analysis of this compound, PCA can be applied to a set of spectra from different samples (e.g., different batches or reaction products). PCA can help to identify outliers, group samples with similar spectral features, and understand the main sources of spectral variation. For instance, the first principal component (PC1) might be related to concentration changes, while the second (PC2) could be associated with the presence of an impurity or a derivative. researchgate.net
Hypothetical PCA Results for Spectroscopic Data:
The following table shows hypothetical scores for the first two principal components from a PCA of vibrational spectra of different batches of this compound.
| Sample Batch | PC1 Score | PC2 Score | Interpretation |
| Batch A | 1.5 | 0.2 | High purity |
| Batch B | 1.3 | 0.3 | High purity |
| Batch C | -0.8 | 2.1 | Contains impurity X |
| Batch D | -1.1 | 2.5 | Contains impurity X |
| Batch E | 0.1 | -1.5 | Contains residual solvent |
Note: The data in this table is hypothetical and for illustrative purposes only.
Partial Least Squares Regression (PLS)
Partial Least Squares (PLS) regression is a statistical method that is particularly useful for building predictive models when the number of variables is large and the variables are highly correlated, as is often the case with spectroscopic data. researchgate.net PLS finds the underlying relationships between two matrices, the predictor variables (X, e.g., the spectra) and the response variables (Y, e.g., concentration). rsc.org
Application in Quantitative Analysis:
PLS can be used to build calibration models for the quantitative determination of this compound or its derivatives from their spectra. researchgate.net For example, a PLS model could be trained on the Raman or infrared spectra of a set of calibration samples with known concentrations of the target compound. rsc.org This model could then be used to predict the concentration of the compound in new, unknown samples.
Hypothetical PLS Model Performance for Quantification:
The table below summarizes the hypothetical performance of a PLS model for the quantification of this compound using infrared spectroscopy.
| Parameter | Value | Description |
| Number of PLS factors | 4 | The optimal number of latent variables used in the model. |
| R² (Calibration) | 0.995 | The coefficient of determination for the calibration set. |
| R² (Validation) | 0.989 | The coefficient of determination for an independent validation set. |
| Root Mean Square Error of Prediction (RMSEP) | 0.05 mg/mL | The average error in the predicted concentrations. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Derivatization Strategies and Functionalization of the 2 Methylacenaphthylen 1 2h One Scaffold
Modification of the Ketone Functionality
The carbonyl group is a primary site for chemical transformation within the 2-Methylacenaphthylen-1(2H)-one molecule. Its reactivity allows for the introduction of various functional groups, fundamentally altering the scaffold's structure and properties.
The protection of the ketone as a ketal is a common and vital step in the multi-step synthesis of complex molecules derived from ketone-containing scaffolds. This reaction involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst. nih.govwikipedia.org The formation of a cyclic ketal using a diol, such as ethylene (B1197577) glycol, is often favored due to its stability. nih.gov
For this compound, the ketone can be converted to its corresponding ketal, for instance, by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). The water generated during the reaction is typically removed to drive the equilibrium towards the product. This protection strategy is particularly useful when subsequent reactions need to be performed on other parts of the molecule under conditions that would otherwise affect the ketone, such as reduction or organometallic additions. A review of the chemistry of the related compound, acenaphthenequinone (B41937), highlights the formation of a monoethylene ketal as a key intermediate for further synthesis, such as the preparation of the antiphlogistic agent acenphth[1,2-b]oxazole-8-propionic acid. nih.gov
Table 1: Representative Ketalization Reaction
| Reactant | Reagents | Product | Purpose | Reference |
|---|
Functionalization of the Acenaphthylene (B141429) Ring System (e.g., Alkylation)
The aromatic naphthalene (B1677914) core of the scaffold can be functionalized via electrophilic aromatic substitution reactions. The Friedel-Crafts reaction is a classic and powerful method for introducing alkyl or acyl groups onto aromatic rings using an alkyl halide or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org
Studies on the alkylation of acenaphthene (B1664957) provide a strong precedent for the functionalization of the this compound ring system. rsc.org The directing effects of the existing substituents on the scaffold—the ketone (an electron-withdrawing, meta-directing group) and the fused aliphatic ring—will influence the position of substitution on the aromatic nucleus. Polyalkylation can be a potential side reaction but can often be controlled by managing reaction conditions. libretexts.orglibretexts.org Such modifications are key to expanding the molecular diversity of the scaffold and modulating its electronic and steric properties.
| Reaction Type | Reagents | Potential Product | Notes | Reference |
| Friedel-Crafts Alkylation | R-X (Alkyl Halide), AlCl₃ | Alkyl-substituted this compound | The position of alkylation is directed by existing substituents. | libretexts.orgrsc.org |
| Friedel-Crafts Acylation | R-COCl (Acyl Halide), AlCl₃ | Acyl-substituted this compound | Introduces a ketone functionality onto the aromatic ring. | libretexts.org |
Synthesis of Fused Heterocyclic Systems
The 1,2-dicarbonyl-like nature of the acenaphthylenone scaffold makes it an excellent precursor for the synthesis of fused heterocyclic rings, which are prominent motifs in many biologically active compounds.
Imidazole (B134444) Derivatives: Fused imidazole rings can be constructed from the acenaphthylenone scaffold using several methods. A direct approach involves the reaction of 2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides with 2-bromo-1-substituted-ethan-1-ones to yield 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones. tandfonline.com This method attaches a substituted imidazole-2-thione moiety directly to the exocyclic position of the ketone.
Alternatively, the parent ketone can be oxidized to its corresponding 1,2-dione, 2-methylacenaphthenequinone. This dione (B5365651) can then undergo a multi-component reaction with an aldehyde and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a variation of the Radziszewski imidazole synthesis to form a fused acenaphtho[1,2-d]imidazole ring system. researchgate.netresearchgate.net This strategy has been successfully employed for the synthesis of various 8-aryl-7H-acenaphtho[1,2-d]imidazoles from the parent acenaphthenequinone. researchgate.net
Oxazole (B20620) Derivatives: The synthesis of fused oxazoles can also be achieved from the acenaphthylene core. A documented route involves the conversion of acenaphthenequinone to its monoethylene ketal, followed by a series of steps including esterification and reaction with ammonium acetate (B1210297) to form an acenphth[1,2-b]oxazole derivative. nih.gov Another potential pathway could involve the α-halogenation of the ketone at the C2 position, followed by condensation with an amide (a modified Robinson-Gabriel synthesis) to form the oxazole ring. pitt.edu The synthesis of naphtho[1,2-d]oxazole derivatives, which are structurally analogous, underscores the utility of this fused heterocyclic system in medicinal chemistry, particularly as potential anti-HCV agents. nih.gov
The construction of fused pyrazole (B372694) rings typically involves the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. chim.itorganic-chemistry.org To create a fused pyrazole from this compound, the scaffold must first be converted into a suitable precursor. One plausible strategy is to perform a Claisen condensation or a similar reaction at the C2 position to introduce a second carbonyl group, forming a β-diketone equivalent. This intermediate can then be cyclized with hydrazine or a substituted hydrazine to yield a fused pyrazole.
A more direct route has been demonstrated starting from acenaphthenequinone, which is first converted to acenaphthenequinone-thiosemicarbazone. This intermediate undergoes a Hantzsch-type reaction followed by cyclization with hydrazine to furnish thiazolyl-pyrazoles fused to the acenaphthylene framework. researchgate.net This highlights a clear synthetic pathway from the core structure to complex, multi-heterocyclic systems containing a pyrazole ring.
Table 2: Selected Pathways to Fused Heterocycles
| Target Heterocycle | Precursor from Scaffold | Key Reagents | Fused System Name | Reference |
|---|---|---|---|---|
| Imidazole | 2-Methylacenaphthenequinone | Aldehyde, Ammonium Acetate | Acenaphtho[1,2-d]imidazole | researchgate.net |
| Oxazole | Acenaphthenequinone mono-ketal | Succinic anhydride, Ammonium acetate | Acenaphtho[1,2-b]oxazole | nih.gov |
Strategies for Introducing and Controlling Chirality
The presence of a methyl group at the C2 position renders this compound a chiral molecule. The control of this stereocenter is a critical aspect of its synthesis and derivatization, especially for applications in medicinal chemistry where enantiomers can have vastly different biological activities. nih.gov
Strategies for controlling this chirality fall into two main categories:
Asymmetric Synthesis: This involves building the chiral center during the synthesis of the scaffold itself. One approach is the asymmetric alkylation of the parent acenaphthylen-1(2H)-one. This could be achieved by forming a chiral enolate or a chiral metalloenamine, followed by methylation. The use of chiral amines derived from amino acids to direct the alkylation of aldehydes and ketones is a well-established method for creating stereocenters with high enantiomeric excess. uoa.gr Another powerful technique is the asymmetric hydrogenation of an achiral precursor, such as 2-methylene-acenaphthylen-1(2H)-one, using a chiral catalyst. nih.gov
Resolution and Diastereoselective Reactions: If the scaffold is synthesized as a racemic mixture, the enantiomers can be separated via resolution. This often involves derivatizing the ketone with a chiral resolving agent (e.g., a chiral alcohol or amine) to form a pair of diastereomers, which can then be separated by physical means like chromatography or crystallization. Once separated, the chiral auxiliary is removed to yield the pure enantiomers. Alternatively, if a second chiral center is introduced, the reaction can be controlled to favor the formation of one diastereomer over the other (diastereoselective synthesis), simplifying purification. nih.govrsc.org
The development of such stereocontrolled methods is essential for exploring the full potential of this compound as a chiral building block in the synthesis of complex, enantiomerically pure molecules. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Methylacenaphthylen-1(2H)-one, and how can they be optimized for yield and purity?
- Methodological Answer : Synthesis often involves transition metal-free cascade reactions, leveraging base-catalyzed cyclization of alkynols or functionalized precursors. For example, potassium tert-butoxide (t-BuOK) can catalyze intramolecular cyclization in aprotic solvents (e.g., THF or DMF), yielding fused polycyclic ketones. Optimization includes solvent selection (polar vs. nonpolar), temperature gradients (80–120°C), and stoichiometric ratios of reactants. Pre-purification via column chromatography and characterization by / NMR and HRMS are critical for verifying purity .
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. Key parameters include HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Discrepancies between experimental and computational data should be analyzed using alternative functionals (e.g., M06-2X for non-covalent interactions) .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : NMR (, , DEPT-135) for structural elucidation; IR for carbonyl group verification (~1700 cm).
- Chromatography : HPLC or GC-MS for purity assessment.
- Mass Spectrometry : HRMS (ESI/TOF) for molecular ion confirmation.
- X-ray Crystallography : For unambiguous stereochemical determination.
Cross-validation with computational spectra (e.g., DFT-predicted IR/NMR) resolves ambiguities .
Q. What are the recommended protocols for assessing the toxicity of this compound in mammalian models?
- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity. Key endpoints include hepatic/renal effects (serum ALT, creatinine) and hematological parameters (WBC, RBC counts). Route-specific studies (oral, inhalation, dermal) should use species like Sprague-Dawley rats or C57BL/6 mice. Dose-response curves and histopathological analyses are mandatory. Comparative studies with structurally related compounds (e.g., 2-Methylnaphthalene) provide mechanistic insights .
Advanced Research Questions
Q. How can solvent effects be systematically investigated in the synthesis of this compound derivatives?
- Methodological Answer : Design a solvent polarity matrix (e.g., toluene, DCM, DMSO) to evaluate reaction kinetics and product distribution. Use NMR reaction monitoring to track intermediate formation. Solvent dielectric constants () correlate with transition-state stabilization. For example, polar aprotic solvents enhance cyclization rates by stabilizing ionic intermediates. Statistical tools (ANOVA) identify significant solvent-dependent yield variations .
Q. What strategies resolve contradictions in computational vs. experimental data for the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from inadequate functional selection or basis set limitations. Perform multi-method benchmarking:
- Compare B3LYP, M06-2X, and ωB97X-D functionals for reaction barrier calculations.
- Validate with high-level methods (e.g., CCSD(T)) where feasible.
- Analyze electron correlation effects using the Colle-Salvetti formula to refine exchange-correlation potentials .
Q. How can structure-activity relationships (SAR) guide the design of this compound-based protease inhibitors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to identify key binding interactions (e.g., hydrogen bonds with catalytic triads). Synthesize analogs with substituent variations (e.g., methyl, methoxy groups) and test inhibitory activity (IC) against target proteases. Molecular dynamics simulations (100 ns trajectories) assess binding stability. Correlate steric/electronic parameters (Hammett constants) with bioactivity .
Q. What experimental approaches address contradictions in toxicity data across studies?
- Methodological Answer : Conduct meta-analyses of existing data, stratifying by exposure route, species, and endpoints. Use Bayesian statistics to quantify uncertainty. Mechanistic studies (e.g., CYP450 metabolism profiling) clarify interspecies differences. In vitro assays (Ames test, micronucleus) paired with in vivo data resolve genotoxicity conflicts. Transgenic models (e.g., humanized CYP2E1 mice) improve translational relevance .
Q. How can alternative synthetic routes improve scalability and functional group diversification?
- Methodological Answer : Explore photochemical or electrochemical methods for regioselective functionalization. For example, UV-induced [2+2] cycloaddition introduces strained rings. Microwave-assisted synthesis reduces reaction times (10–30 minutes vs. hours). Solid-phase synthesis enables combinatorial library generation. Late-stage diversification via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
